2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid
説明
2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (referred to in research as LY354740) is a conformationally constrained glutamate analog designed to target group II metabotropic glutamate receptors (mGlu2/3). It exhibits high selectivity for mGlu2 (EC₅₀ = 5 nM) and mGlu3 (EC₅₀ = 24 nM) receptors, with minimal activity at other mGlu subtypes . Its rigid bicyclic structure locks key torsion angles (τ₁ = 166.9°–202°, τ₂ = 156°), mimicking the active conformation of glutamate . LY354740 is orally bioavailable and demonstrates anticonvulsant (ED₅₀ = 45.6 mg/kg in mice) and anxiolytic (ED₅₀ = 0.5 mg/kg in elevated plus maze) properties, making it a pivotal tool for studying mGlu2/3 roles in psychiatric disorders .
特性
IUPAC Name |
2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO4/c9-8(7(12)13)2-1-3-4(5(3)8)6(10)11/h3-5H,1-2,9H2,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTAARTQTOOYTES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C1C2C(=O)O)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70870131 | |
| Record name | 2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70870131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176027-90-0, 177317-28-1 | |
| Record name | LY 314582 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0176027900 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bicyclo(3.1.0)hexane-2,6-dicarboxylic acid, 2-amino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0177317281 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
準備方法
Cycloadduct Formation
Reaction of 1,3-diene with N-Boc nitroso compound produces a bicyclic oxazine intermediate, which undergoes:
-
N–O Bond Cleavage : Reductive cleavage with Zn/HOAc generates a secondary amine.
-
Intermolecular Cyclopropanation : Copper-catalyzed reaction with ethyl diazoacetate forms the bicyclo[3.1.0] framework.
Functionalization and Hydrolysis
-
Bucherer–Bergs Reaction : Treatment with ammonium carbonate and KCN introduces the hydantoin moiety, which is hydrolyzed to the dicarboxylic acid.
-
Regioselective Acylation : A temporary copper chelate directs acylation to the C4 position, enabling the synthesis of 4-acylamino analogs.
This method achieves a 32% overall yield and is notable for its regioselectivity and applicability to analog synthesis.
Patent-Based Approaches for Ester Derivatives
A 2010 patent discloses ester derivatives of LY354740, offering insights into prodrug synthesis:
Diethyl Ester Synthesis
Solid-Phase Synthesis
The patent also describes a resin-bound strategy for high-throughput parallel synthesis, utilizing Wang resin and Fmoc-protected intermediates.
Comparative Analysis of Synthetic Methods
Table 1 : Comparison of synthetic routes for LY354740 and derivatives.
Analytical Characterization
Critical validation data from X-ray crystallography and NMR spectroscopy confirm the bicyclo[3.1.0]hexane structure:
X-Ray Diffraction Data
NMR Spectroscopy
Challenges and Optimization Strategies
化学反応の分析
Types of Reactions: Eglumegad undergoes various chemical reactions, including:
Oxidation: Eglumegad can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert Eglumegad into reduced forms with different functional groups.
Substitution: Eglumegad can participate in substitution reactions where functional groups are replaced with others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
科学的研究の応用
Psychiatric Disorders
LY354740 has been identified as an effective treatment for several psychiatric conditions, including:
- Schizophrenia : The compound acts as an antagonist of group II mGluRs (mGluR2/mGluR3), which are implicated in the modulation of neurotransmission associated with schizophrenia. Clinical studies suggest that LY354740 may help alleviate symptoms by regulating glutamate levels in the brain .
- Anxiety Disorders : Preclinical models have demonstrated that LY354740 possesses anxiolytic properties, making it a candidate for treating anxiety-related disorders. Its effectiveness has been validated in animal models, where it showed significant reductions in anxiety-like behaviors .
- Depression : The compound's action on mGluRs also suggests potential benefits in treating depression, as alterations in glutamate signaling are often linked to depressive disorders .
Neurological Disorders
LY354740 is being investigated for its therapeutic potential in various neurological diseases:
- Epilepsy : As an agonist of mGluR2/3, LY354740 exhibits anticonvulsant properties, providing a novel approach to managing epilepsy by modulating excitatory neurotransmission .
- Alzheimer's Disease : Research indicates that LY354740 may protect against neurodegeneration associated with Alzheimer's disease by enhancing synaptic plasticity and reducing excitotoxicity .
- Parkinson's Disease : The compound's ability to modulate glutamate receptors may also offer neuroprotective effects in Parkinson's disease models, suggesting a potential avenue for therapeutic intervention .
Case Study 1: Efficacy in Anxiety Models
In a study examining the effects of LY354740 on anxiety-like behaviors in rodents, researchers found that administration of the compound significantly reduced time spent in anxious states compared to control groups. The effective dose was identified at 0.5 mg/kg, showcasing its potential as an anxiolytic agent .
Case Study 2: Anticonvulsant Properties
Another study focused on the anticonvulsant effects of LY354740 demonstrated its efficacy in reducing seizure frequency and duration in animal models induced by chemical convulsants. The results indicated a strong correlation between mGluR activation and decreased seizure activity, highlighting the compound's therapeutic promise for epilepsy treatment .
Synthesis and Development
The synthesis of LY354740 has been described as efficient and scalable, allowing for potential large-scale production for clinical trials and eventual therapeutic use. Researchers have developed methods to produce this compound with high purity and yield, making it feasible for further pharmacological exploration .
作用機序
Eglumegad acts as a selective agonist for group II metabotropic glutamate receptors (mGluR2/3). It binds to these receptors and modulates their activity, leading to various physiological effects. The activation of mGluR2/3 receptors can inhibit the release of certain neurotransmitters, thereby reducing anxiety and alleviating symptoms of drug withdrawal .
類似化合物との比較
Structural Modifications and Receptor Selectivity
Modifications to the core structure of LY354740 at the C4 position significantly alter receptor subtype selectivity and pharmacokinetic profiles:
LY2794193
- Modification : C4β-amide substitution with a 3-methoxybenzoyl group.
- Selectivity: Highly selective for mGlu3 over mGlu2, attributed to interactions with residues adjacent to the glutamate-binding site in the mGlu3 amino-terminal domain .
- Therapeutic Potential: Proposed for neuropsychiatric disorders where mGlu3 activation is beneficial, though EC₅₀ values remain unreported in available literature .
LY2812223
- Modification : C4-(1H-1,2,4-triazol-3-ylsulfanyl) substitution.
- Selectivity : Functionally selective mGlu2 agonist (mGlu2-preferring), derived from LY354740 through structure-activity studies .
- Pharmacology : Demonstrates improved metabolic stability and in vivo efficacy in rodent models of psychosis .
3-Fluoro Derivative
- Modification : 3-beta fluoro substitution synthesized via Corey-Link methodology.
LY379268
- Modification: 4-amino-2-sulfonyl substitution.
- Selectivity : Dual mGlu2/3 agonist with improved brain penetration and potency compared to LY354740. Reverses phencyclidine (PCP)-induced hyperactivity in rodents at doses as low as 0.3 mg/kg .
C4α- and C4β-Methyl Analogs
- Modification : Methyl groups at C4α or C4β positions.
- Utility : Tools for probing mGlu2/3 receptor activation mechanisms, highlighting steric effects on ligand-receptor interactions .
Pharmacological and Clinical Profiles
*Inferred from improved potency relative to LY354740 .
Key Research Findings
- LY354740 vs. LY379268 : Both reverse PCP-induced behaviors (e.g., hyperactivity) in rodents, but LY379268 shows greater potency (0.3–3 mg/kg vs. 1–10 mg/kg for LY354740) .
- Selectivity Mechanisms : Crystallographic studies reveal that LY2794193’s mGlu3 selectivity arises from hydrogen bonding with Tyr-74 and hydrophobic interactions with Phe-114 in the mGlu3 binding pocket .
- Prodrug Strategies : Dipeptide prodrugs of LY354740 (e.g., LY404039) enhance oral absorption, achieving therapeutic plasma concentrations in humans .
生物活性
2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid, commonly referred to as LY354740, is a synthetic compound designed as a conformationally constrained analog of glutamic acid. Its unique structural properties allow it to interact selectively with metabotropic glutamate receptors (mGluRs), particularly group II mGluRs, which play a significant role in neurotransmission and various neurological processes. This article explores the biological activities of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical formula for this compound is represented as follows:
This compound features a bicyclic structure with two carboxylic acid groups and an amino group, contributing to its biological activity.
Research indicates that LY354740 acts primarily as an agonist at group II mGluRs, which are G-protein coupled receptors involved in modulating synaptic transmission and neuronal excitability. Specifically, it has been shown to have a high affinity for mGlu2 and mGlu3 receptors.
- Binding Affinity : LY354740 displays potent binding affinity with IC50 values in the nanomolar range for mGlu2/3 receptors, indicating its effectiveness in displacing radioligand binding in rat cerebral cortical homogenates .
Biological Effects
- Anticonvulsant Activity : In vivo studies demonstrated that administration of LY354740 significantly reduced seizure activity induced by nonselective mGluR agonists in mouse models. The effective dose (ED50) was found to be approximately 19 mg/kg, showcasing its potential as an anticonvulsant agent .
- Neuroprotective Effects : The compound has exhibited neuroprotective properties in various models of neurodegeneration, suggesting its potential utility in treating conditions such as epilepsy and Alzheimer's disease .
- Behavioral Studies : Behavioral assays have indicated that LY354740 may influence anxiety-related behaviors and cognitive functions by modulating glutamatergic signaling pathways .
Study 1: Anticonvulsant Efficacy
In a controlled study involving mice subjected to limbic seizures, LY354740 was administered intraperitoneally. The results showed a dose-dependent blockade of seizure activity, indicating its efficacy as a therapeutic agent for seizure disorders.
Study 2: Neuroprotective Effects
A separate investigation assessed the neuroprotective effects of LY354740 in models of excitotoxicity induced by NMDA receptor activation. The findings revealed that pre-treatment with LY354740 significantly reduced neuronal death and preserved cognitive function post-exposure.
Comparative Analysis
The following table summarizes the biological activities and pharmacological effects of this compound compared to other known mGluR agonists:
| Compound | Target Receptor | IC50 (nM) | ED50 (mg/kg) | Biological Activity |
|---|---|---|---|---|
| LY354740 | mGlu2/3 | 15 ± 4 | 19 | Anticonvulsant, neuroprotective |
| LY379268 | mGlu2/3 | 8.4 ± 0.8 | Not reported | Similar effects on seizure activity |
| (-)-9 | mGlu6 | 401 | Not reported | Moderate agonist activity |
Q & A
Q. What is the primary pharmacological target of LY354740, and how does its structure enable receptor selectivity?
LY354740 is a conformationally constrained glutamate analog designed to selectively activate group II metabotropic glutamate receptors (mGlu2/3). Its bicyclo[3.1.0]hexane scaffold restricts rotational freedom, mimicking the proposed bioactive conformation of glutamate. This structural constraint enhances selectivity for mGlu2/3 over other glutamate receptor subtypes (iGluRs, mGlu1/5) . Radioligand binding assays (e.g., displacement of [³H]LY341495) and functional cAMP suppression assays in rat cortical slices confirm its nanomolar potency (EC₅₀ = 0.055 µM) and specificity for mGlu2/3 .
Q. What experimental models are used to validate the in vivo efficacy of LY354740?
LY354740’s systemic activity is tested in rodent models of anxiety (elevated plus maze) and seizures (ACPD-induced limbic seizures). Oral administration in mice shows anxiolytic effects (ED₅₀ = 0.5 mg/kg) and anticonvulsant activity (ED₅₀ = 45.6 mg/kg) . These models leverage mGlu2/3-dependent suppression of glutamate release, validated via receptor knockout studies or co-administration with mGlu2/3 antagonists .
Q. How is LY354740 synthesized, and what stereochemical considerations are critical for its activity?
LY354740 is synthesized via stereocontrolled routes starting from 2-cyclopentenone. Key steps include diastereoselective cyclopropanation and resolution of enantiomers using chiral chromatography. The (1S,2S,5R,6S) configuration is essential for high mGlu2/3 affinity, as shown by >100-fold potency differences between enantiomers in functional assays .
Advanced Research Questions
Q. How can structural modifications of LY354740 enhance mGlu3 receptor selectivity?
C4β-amide substitutions (e.g., LY2794193) introduce steric and electronic interactions that favor mGlu3 binding. X-ray crystallography of LY2794193 with the mGlu3 amino-terminal domain reveals hydrogen bonding with Ser153 and Tyr157, residues divergent in mGlu2. This modification achieves >1,000-fold selectivity for mGlu3 (EC₅₀ = 2.07 nM vs. mGlu2 EC₅₀ = 0.57 µM) .
Q. What methodological approaches resolve contradictions in agonist activity between mGlu2 and mGlu3 subtypes?
Functional assays in recombinant cells (e.g., calcium mobilization or cAMP modulation) paired with site-directed mutagenesis clarify subtype-specific responses. For example, LY2812223 acts as an mGlu2 agonist (EC₅₀ = 29.4 nM) but an mGlu3 partial agonist/antagonist. Mutating mGlu3’s Thr168 to alanine (homologous to mGlu2’s Ser148) abolishes this disparity, highlighting residue-specific interactions .
Q. How do fluorinated derivatives of LY354740 improve pharmacokinetic properties?
Fluorination at C3 (e.g., MGS0008) or C6 (e.g., MGS0028) increases metabolic stability and oral bioavailability. MGS0028 shows 10-fold higher brain penetration in rats compared to LY354740, attributed to reduced polarity and enhanced passive diffusion. Pharmacokinetic (PK) profiling via LC-MS/MS confirms a plasma half-life of 2.1 hours and brain-to-plasma ratio of 0.8 .
Q. What in vitro and in vivo models are used to assess LY354740 derivatives in neuropsychiatric disorders?
In vitro: Primary neuronal cultures or glial cells exposed to glutamate excitotoxicity assess neuroprotection (e.g., NMDA-induced apoptosis). In vivo: LY354740 reverses methamphetamine-seeking behavior in rat self-administration models and rescues motor deficits in R6/2 Huntington’s disease mice. These effects are blocked by mGlu2/3 antagonists (e.g., LY341495), confirming receptor specificity .
Q. How do crystallography and molecular docking inform the design of functionally selective mGlu2 agonists?
Co-crystallization of LY2812223 with mGlu2’s amino-terminal domain identifies a hydrophobic pocket near Cys121 that accommodates the thiotriazole moiety. Docking simulations (Schrödinger Suite) optimize ligand-receptor interactions, achieving a 50-fold potency increase over LY354740 (mGlu2 EC₅₀ = 0.57 nM vs. 18.3 nM) .
Methodological Notes
- Radioligand Binding Assays : Use [³H]LY341495 (a group II antagonist) to quantify receptor affinity (Kᵢ) in cortical homogenates or transfected cells .
- Behavioral Models : Pair LY354740 with positron emission tomography (PET) ligands (e.g., [¹¹C]CPCCOMe) to correlate receptor occupancy with efficacy .
- Synthetic Protocols : Enantiomeric purity is verified via chiral HPLC, and intermediates are characterized by X-ray diffraction to confirm stereochemistry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
